
N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C34H31ClN4O4 and its molecular weight is 595.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide and related compounds have been a focus in the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which are explored for various applications in medicinal chemistry and drug design (Chau, Saegusa, & Iwakura, 1982).
Anticancer Research
- The compound's derivatives have been studied for their anticancer properties. One study describes the I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides, evaluating their cytotoxicity against various cancer cell lines, and performing docking studies to understand their potential mechanism of action (Soda et al., 2022).
Antitumor Applications
- Novel derivatives of this compound have been synthesized and evaluated for their antitumor activity against human cell lines, demonstrating significant potency in comparison to reference drugs (Al-Romaizan, Ahmed, & Elfeky, 2019).
Anticonvulsant Activity
- Research has also focused on the anticonvulsant activity of related 4-Quinazolinone derivatives. These studies involve the synthesis of various derivatives and evaluation of their efficacy in comparison to standard drugs, revealing promising anticonvulsant activities (Noureldin et al., 2017).
Miscellaneous Applications
- Other studies explore various chemical reactions involving derivatives of this compound for the development of new synthetic methods and the exploration of their reactivity (Sriramoju, Kurva, & Madabhushi, 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzylamine with 4-formylbenzoic acid, followed by the reaction of the resulting intermediate with 2-(mesitylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid. The final step involves the reaction of the resulting intermediate with benzoyl chloride to form the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "4-formylbenzoic acid", "2-(mesitylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "benzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 4-formylbenzoic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate 2-chlorobenzyl 4-formylbenzoate.", "Step 2: Reaction of the intermediate 2-chlorobenzyl 4-formylbenzoate with 2-(mesitylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid in the presence of a suitable coupling agent such as HATU or PyBOP to form the intermediate 2-chlorobenzyl 4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoate.", "Step 3: Reaction of the intermediate 2-chlorobenzyl 4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoate with benzoyl chloride in the presence of a suitable base such as triethylamine or pyridine to form the target compound N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
CAS-Nummer |
931731-81-6 |
Molekularformel |
C34H31ClN4O4 |
Molekulargewicht |
595.1 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C34H31ClN4O4/c1-21-16-22(2)31(23(3)17-21)37-30(40)20-38-29-11-7-5-9-27(29)33(42)39(34(38)43)19-24-12-14-25(15-13-24)32(41)36-18-26-8-4-6-10-28(26)35/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40) |
InChI-Schlüssel |
BIDUCKGWEGKLAV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


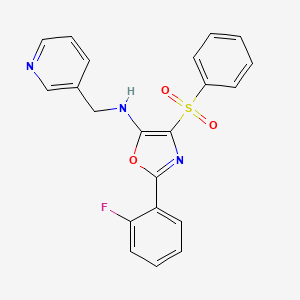
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2482381.png)
![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)


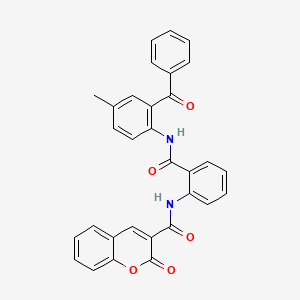
![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)
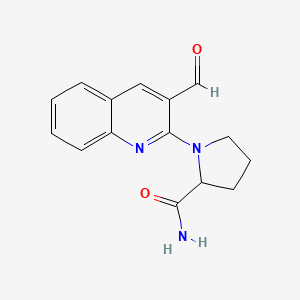

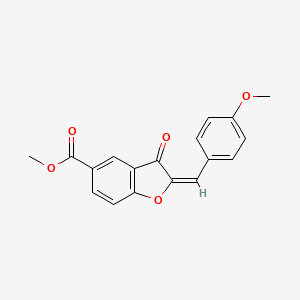
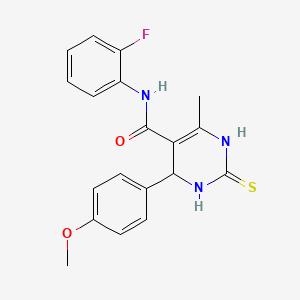
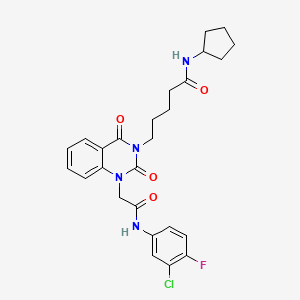
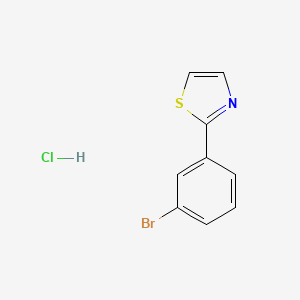
![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)
